What is the molecular structure of Pyridinoline?
What is the molecular structure of Pyridinoline?
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinoline is a critical, fluorescent, trivalent cross-linking amino acid that provides structural integrity to collagen fibrils, primarily in load-bearing tissues such as bone and cartilage.[1][2][3] Its formation is a hallmark of collagen maturation, and its subsequent release into circulation during tissue remodeling has established it as a pivotal biomarker for monitoring bone resorption and connective tissue degradation.[2][3][4] This guide provides an in-depth exploration of the molecular architecture of pyridinoline, its biosynthetic pathway, analytical methodologies for its quantification, and its profound clinical significance.
Introduction: The Role of Pyridinoline in Connective Tissue Biology
The mechanical strength and stability of connective tissues are largely conferred by the intricate network of collagen fibers. The maturation of these fibers involves the formation of covalent intermolecular cross-links that reinforce the extracellular matrix.[2] Pyridinoline, also known as hydroxylysyl pyridinoline, is one of the most important of these mature, non-reducible cross-links.[2][5]
First isolated and characterized by Fujimoto and colleagues in 1977 from bovine Achilles tendon, pyridinoline's intrinsic fluorescence was key to its discovery.[1][6] Unlike the initial, reducible aldimine cross-links, pyridinoline provides a much more stable, trivalent bond that enhances resistance to enzymatic degradation.[2] It is prominently found in the collagen of bone and cartilage but is notably absent in skin collagen.[1] During bone resorption or cartilage degradation, proteolytic enzymes break down the collagen matrix, releasing pyridinoline into the bloodstream, from which it is rapidly excreted in the urine.[1] This physiological process makes the quantification of pyridinoline a direct and valuable measure of collagen turnover and tissue degradation.[3][7][8]
Molecular Structure and Physicochemical Properties
The molecular structure of pyridinoline is unique, consisting of a 3-hydroxypyridinium ring formed from the condensation of three amino acid residues.[9]
Core Chemical Identity
The fundamental characteristics of the pyridinoline molecule are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₈N₄O₈ | [1][3][10][11] |
| Molar Mass | 428.44 g/mol | [1][10][12] |
| Monoisotopic Mass | 428.19071386 Da | [11] |
| CAS Number | 63800-01-1 | [1][10] |
| IUPAC Name | 4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-1-(5-amino-5-carboxy-2-hydroxypentyl)-5-hydroxypyridin-1-ium | [13] |
| Synonyms | Hydroxylysylpyridinoline | [1][3] |
Structural Composition
Pyridinoline's structure is derived from two hydroxylysine residues and one lysine residue.[7] More specifically, it is formed from one hydroxylysine-derived aldehyde and two hydroxylysine residues from adjacent collagen helices, which condense to form the stable, six-membered pyridine ring.[2] This trivalent cross-link connects three separate polypeptide chains, significantly strengthening the collagen fibril.[2]
Caption: 2D representation of the Pyridinoline core structure.
Key Physicochemical Properties
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Fluorescence: Pyridinoline exhibits natural fluorescence, a property that is instrumental in its detection and quantification using analytical techniques like High-Performance Liquid Chromatography (HPLC).[3][5]
-
Solubility: It is soluble in water.[3]
-
Stability: As a non-reducible cross-link, it is chemically stable, particularly in comparison to its precursor cross-links.[2] This stability ensures that once formed, it remains intact until the collagen fibril is degraded.
Biosynthesis and Physiological Role
The formation of pyridinoline is a multi-step, enzyme-catalyzed process that occurs extracellularly after collagen molecules have assembled into fibrils. It represents the final maturation stage of collagen cross-linking in certain tissues.
Enzymatic Cascade
The pathway begins with specific lysine and hydroxylysine residues located in the non-helical ends (telopeptides) of the collagen molecules.[14]
-
Hydroxylation: The process is initiated by the enzyme lysyl hydroxylase 2 (LH2), which specifically hydroxylates lysine residues within the collagen telopeptides to form hydroxylysine.[2][14] The expression level of the LH2b splice variant is particularly correlated with pyridinoline formation.[14]
-
Oxidative Deamination: The enzyme lysyl oxidase (LOX) then acts on specific hydroxylysine residues.[1][2] LOX catalyzes the oxidative deamination of the ε-amino group, converting the hydroxylysine side chain into a reactive aldehyde known as hydroxyallysine.[2][14]
-
Condensation and Ring Formation: Two hydroxyallysine aldehydes and one hydroxylysine residue from adjacent collagen molecules spontaneously condense. This reaction cascade leads to the formation of the stable, fluorescent 3-hydroxypyridinium ring of the pyridinoline molecule.[2]
Caption: Biosynthesis pathway of Pyridinoline cross-links.
Function in Tissue Integrity
The primary function of pyridinoline is to stabilize the collagen fibril network.[3] By covalently linking three polypeptide chains, these cross-links provide immense tensile strength and mechanical integrity to tissues like bone, cartilage, and tendons.[2][5] This reinforcement is crucial for withstanding mechanical stress and resisting degradation by proteases. The density of pyridinoline cross-links is directly related to the biomechanical competence of the tissue.
Analytical Methodologies for Quantification
The clinical utility of pyridinoline as a biomarker hinges on its accurate and precise quantification in biological fluids, primarily urine. Its inherent fluorescence is a major advantage for detection.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is considered the gold standard for pyridinoline analysis due to its high specificity and sensitivity.
Principle of Causality: The method relies on separating pyridinoline from other urinary components via reverse-phase chromatography. The choice of a C18 column is based on the hydrophobic/hydrophilic properties of pyridinoline relative to interfering substances. Its native fluorescence allows for highly specific detection at an excitation wavelength of ~297 nm and an emission wavelength of ~395 nm without the need for derivatization, which enhances the trustworthiness of the measurement by minimizing sample manipulation artifacts.
Detailed Experimental Protocol:
-
Sample Preparation (Acid Hydrolysis):
-
Rationale: Pyridinoline is excreted in urine in both free and peptide-bound forms. To measure the total amount, peptide bonds must be cleaved. Acid hydrolysis is a robust method for achieving this.
-
Procedure:
-
Pipette 1.0 mL of urine into a screw-cap hydrolysis vial.
-
Add 1.0 mL of concentrated Hydrochloric Acid (HCl) to achieve a final concentration of ~6 M.
-
Seal the vial tightly and hydrolyze at 110°C for 18-24 hours.
-
After hydrolysis, cool the sample and centrifuge to pellet any solid debris.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator to remove the acid.
-
Reconstitute the dried residue in a specific volume (e.g., 2.0 mL) of HPLC mobile phase or a suitable buffer.
-
-
-
Chromatographic Separation:
-
System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile in an aqueous buffer containing a pairing agent like heptafluorobutyric acid (HFBA) is effective. The HFBA pairs with the charged amino groups of pyridinoline, improving peak shape and retention.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
-
Detection and Quantification:
-
Detector: Fluorescence detector.
-
Wavelengths: Excitation at 297 nm, Emission at 395 nm.
-
Validation: The system is calibrated using certified pyridinoline standards of known concentrations.[12] A calibration curve is generated, and the concentration in the unknown samples is determined by interpolation. Quality control samples at low, medium, and high concentrations must be run with each batch to ensure the accuracy and reproducibility of the assay.
-
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are also available. These methods use monoclonal or polyclonal antibodies specific to the pyridinoline structure. While offering higher throughput, their specificity can sometimes be a concern due to potential cross-reactivity with related molecules.
Clinical Significance and Applications
The measurement of urinary pyridinoline provides a non-invasive window into the rate of bone and connective tissue degradation.[1]
Applications:
-
Osteoporosis: Monitoring the efficacy of anti-resorptive therapies (e.g., bisphosphonates). A significant decrease in urinary pyridinoline levels indicates successful inhibition of osteoclast activity.[7]
-
Rheumatoid Arthritis: Assessing the degree of joint and cartilage destruction.
-
Metastatic Bone Disease: Elevated levels can indicate the presence and extent of bone metastases in cancers such as breast and prostate cancer.[1]
-
Fibrosis: In fibrotic diseases, excessive collagen deposition and remodeling can lead to altered pyridinoline levels.[14]
References
-
Wikipedia. Pyridinoline. [Link]
-
Grokipedia. Pyridinoline. [Link]
-
ResearchGate. Chemical structures of pyridinoline (A), a cross-link involved in maintaining the interaction and structural integrity of collagen types I, II, III, IX, and XI... [Link]
-
van der Slot-Verhoeven, A. J., et al. (2004). Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon. Matrix Biology, 23(4), 251-257. [Link]
-
CAS Common Chemistry. Pyridinoline. [Link]
-
PubChem. Pyridinoline. [Link]
-
FooDB. Showing Compound Pyridinoline (FDB010805). [Link]
-
ResearchGate. Chemical structure of pyridinoline and deoxypyridinoline extracted from pubchem. [Link]
-
Pharmaffiliates. CAS No: 77464-35-8| Product Name : Pyridinoline. [Link]
-
Wu, J. J., & Eyre, D. R. (1984). Cross-linking of collagen. Location of pyridinoline in bovine articular cartilage at two sites of the molecule. Biochemical Journal, 224(1), 175–182. [Link]
-
Yamamoto, Y., et al. (2018). Identification of pyridinoline, a collagen crosslink, as a novel intrinsic ligand for the receptor for advanced glycation end-products (RAGE). Archives of Biochemistry and Biophysics, 654, 89-95. [Link]
-
MedLabs Group. Pyridinoline Structure (Pyridinoline/Deoxypyridinoline). [Link]
-
Eyre, D. R., et al. (2008). Advances in collagen cross-link analysis. Connective Tissue Research, 49(3-4), 136–141. [Link]
-
Veeprho. Pyridinoline Impurities and Related Compound. [Link]
-
Viguet-Carrin, S., Garnero, P., & Delmas, P. D. (2006). The role of collagen in bone strength. Osteoporosis International, 17(3), 319-336. [Link]
-
Taylor & Francis Online. Pyridinoline – Knowledge and References. [Link]
Sources
- 1. Pyridinoline - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. CAS 63800-01-1: Pyridinoline | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridinoline Structure (Pyridinoline/Deoxypyridinoline) - MedLabs [medlabsgroup.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Identification of pyridinoline, a collagen crosslink, as a novel intrinsic ligand for the receptor for advanced glycation end-products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Pyridinoline | C18H28N4O8 | CID 105068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyridinoline - SRIRAMCHEM [sriramchem.com]
- 13. Showing Compound Pyridinoline (FDB010805) - FooDB [foodb.ca]
- 14. dupuytrens.org [dupuytrens.org]
